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molecular formula C7H5NO4 B129197 4-Nitrobenzoic Acid-d4 CAS No. 171777-66-5

4-Nitrobenzoic Acid-d4

Cat. No. B129197
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
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Patent
US04007223

Procedure details

In the presence of 40 g of Co(OAc)2 . 4H2O and 8 g of KBr, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid. The product was processed as in the above Example 15; after the addition of 600 more grams of p-nitrotoluene, the oxidation was performed again, and the procedure was repeated one more time. The reaction temperature in all three procedures was not increased above 130° C. Filtration of the 3 reaction solutions yielded 2096 grams of p-nitrobenzoic acid (95.5% of the theory). After the addition to the mother liquors of 400 ml of 1,2-dichloroethane for each batch, 247 grams of water (99.5% of the theory) were removed by azeotropic distillation.
[Compound]
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Four
Name
600
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Five
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature in all three procedures was not increased above 130° C
FILTRATION
Type
FILTRATION
Details
Filtration of the 3 reaction solutions

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2096 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

In the presence of 40 g of Co(OAc)2 . 4H2O and 8 g of KBr, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid. The product was processed as in the above Example 15; after the addition of 600 more grams of p-nitrotoluene, the oxidation was performed again, and the procedure was repeated one more time. The reaction temperature in all three procedures was not increased above 130° C. Filtration of the 3 reaction solutions yielded 2096 grams of p-nitrobenzoic acid (95.5% of the theory). After the addition to the mother liquors of 400 ml of 1,2-dichloroethane for each batch, 247 grams of water (99.5% of the theory) were removed by azeotropic distillation.
[Compound]
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Four
Name
600
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Five
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature in all three procedures was not increased above 130° C
FILTRATION
Type
FILTRATION
Details
Filtration of the 3 reaction solutions

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2096 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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